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molecular formula CuH12N4O4S B1593645 Tetraamminecopper(2+) sulfate CAS No. 14283-05-7

Tetraamminecopper(2+) sulfate

Cat. No. B1593645
M. Wt: 227.73 g/mol
InChI Key: MJIHMGIXWVSFTF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US03967957

Procedure details

For the preferred copper-sulfate system, the leach solution 10 containing dissolved copper-ammonia-sulfate is next ammoniated or pressurized with ammonia (E) or aqueous ammonia which can be recycled 11 and 16 from subsequent steps. It has been unexpectedly discovered that the mineral values, which were dissolved as a complex with ammonia, precipitate as a complex when pressurized with ammonia. The soluble complex copper ammine sulfate solution enters a low pressure ammoniator (Step E) where ammonia is used to precipitate an insoluble complex ammine. The complex is precipitated by the application of low pressure ammonia. The slurry is filtered (Step F), leaving the solid copper ammine sulfate wet with NH4OH. The gas-liquid stream 13 is recycled. No washing of the complex is necessary. Typically, more than 99 percent of the copper is precipitated in this step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper ammonia sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
copper ammine sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
copper ammine sulfate
Name
NH4OH

Identifiers

REACTION_CXSMILES
[Cu:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Cu].[NH3:8].S([O-])([O-])(=O)=[O:10].N.[NH2-].[NH2-].[NH2-].[NH2-].OS(O)(=O)=O.[Cu+2]>>[NH2-:8].[NH2-:8].[NH2-:8].[NH2-:8].[OH:5][S:2]([OH:6])(=[O:4])=[O:3].[Cu+2:1].[NH4+:8].[OH-:10] |f:0.1,2.3.4,6.7.8.9.10.11,12.13.14.15.16.17,18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
copper sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu].S(=O)(=O)([O-])[O-]
Name
solution 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
copper ammonia sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu].N.S(=O)(=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
copper ammine sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate an insoluble complex ammine
CUSTOM
Type
CUSTOM
Details
The complex is precipitated by the application of low pressure ammonia
FILTRATION
Type
FILTRATION
Details
The slurry is filtered (Step F)

Outcomes

Product
Name
copper ammine sulfate
Type
product
Smiles
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2]
Name
NH4OH
Type
product
Smiles
[NH4+].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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